molecular formula C8H7N3O3 B15221282 Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B15221282
M. Wt: 193.16 g/mol
InChI Key: WTKRWKLMNSXDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused ring system consisting of pyrazole and pyrimidine rings, which imparts unique chemical and biological properties. Pyrazolo[1,5-a]pyrimidines have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-4-hydroxybenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The molecular pathways involved include the inhibition of kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group at the 7-position and the carboxylate ester at the 5-position allow for diverse chemical modifications, making it a versatile scaffold for drug development .

Properties

IUPAC Name

methyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-7(12)11-6(10-5)2-3-9-11/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKRWKLMNSXDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=N1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.